Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20363286
InChI: InChI=1S/C6H8N2O4S2/c1-2-12-5(9)4-6(13-3-8-4)14(7,10)11/h3H,2H2,1H3,(H2,7,10,11)
SMILES:
Molecular Formula: C6H8N2O4S2
Molecular Weight: 236.3 g/mol

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC20363286

Molecular Formula: C6H8N2O4S2

Molecular Weight: 236.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C6H8N2O4S2
Molecular Weight 236.3 g/mol
IUPAC Name ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C6H8N2O4S2/c1-2-12-5(9)4-6(13-3-8-4)14(7,10)11/h3H,2H2,1H3,(H2,7,10,11)
Standard InChI Key QJNGZDUTESWHDF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC=N1)S(=O)(=O)N

Introduction

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole family, characterized by a sulfamoyl group (-SO2NH2) and an ethyl ester functional group. Its molecular structure incorporates a thiazole ring, which is a heterocyclic system containing sulfur and nitrogen atoms. Compounds with thiazole frameworks are widely studied for their diverse biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate

The synthesis of Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate involves multi-step organic reactions starting from commercially available precursors. A general synthetic route includes:

  • Formation of the Thiazole Ring:

    • Reacting a precursor such as thiourea with an α-halo carbonyl compound under basic conditions.

  • Introduction of the Sulfamoyl Group:

    • The sulfamoyl group is introduced via sulfonation reactions using reagents like chlorosulfonic acid followed by amination.

  • Esterification:

    • The carboxylic acid moiety is esterified using ethanol in the presence of an acid catalyst to yield the ethyl ester derivative.

Biological Activities and Applications

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate is studied for its potential biological activities due to its structural features:

  • Antimicrobial Activity:

    • Thiazole derivatives are known to exhibit antibacterial and antifungal properties by interfering with microbial enzyme systems.

  • Anti-inflammatory Potential:

    • The sulfamoyl group contributes to anti-inflammatory effects by inhibiting enzymes like carbonic anhydrase or cyclooxygenase.

  • Pharmacological Interest:

    • The compound's framework serves as a scaffold for designing drugs targeting cancer or metabolic disorders.

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